N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
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Description
N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a furan-2-yl group and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Biological Activity
N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an antimicrobial agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole moiety linked to a furan ring. This unique structure may contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its anticancer and antimicrobial effects.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine have shown promising results in inhibiting the growth of leukemia and breast cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5a | CEM-13 | 0.65 | Induction of apoptosis |
5b | MDA-MB-231 | 2.41 | Caspase activation |
N-tert-butyl derivative | HeLa | TBD | Cell cycle arrest |
Note: TBD = To Be Determined
In a study by MDPI, it was noted that certain oxadiazole derivatives have higher biological potency compared to traditional chemotherapeutics like doxorubicin, suggesting that modifications in the structure can lead to enhanced efficacy against cancer cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies have shown that oxadiazole derivatives can exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Table 2: Antimicrobial Efficacy
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-tert-butyl derivative | Staphylococcus aureus | 10 µg/mL |
N-tert-butyl derivative | Escherichia coli | 15 µg/mL |
Mechanistic Insights
The biological activity of N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is believed to involve several mechanisms:
- Apoptosis Induction : Studies have demonstrated that the compound can activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and cleaving caspase-3 .
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation .
- Antimicrobial Mechanisms : The interaction with microbial membranes and inhibition of key metabolic enzymes has been suggested as potential mechanisms for its antimicrobial effects.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to N-tert-butyl showed significant tumor reduction in xenograft models of breast cancer when administered at low doses over a period of two weeks.
- Case Study 2 : In vitro studies on bacterial strains revealed that the compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Properties
IUPAC Name |
N-tert-butyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)17-15(21)20-8-6-11(7-9-20)13-18-19-14(23-13)12-5-4-10-22-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLSIIBFDSNLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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